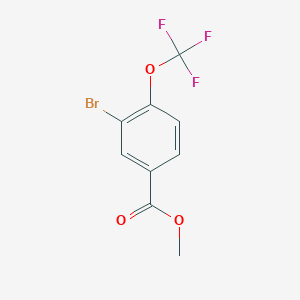

Methyl 3-bromo-4-(trifluoromethoxy)benzoate

説明

Structural Characterization and Physicochemical Properties of Methyl 3-Bromo-4-(Trifluoromethoxy)Benzoate

Molecular Architecture and Bonding Patterns

This compound exhibits a complex molecular architecture characterized by the systematic arrangement of multiple electron-withdrawing groups around a central benzoate framework. The compound possesses the molecular formula C₉H₆O₃F₃Br with a molecular weight of 299.04 daltons, establishing it as a moderately sized aromatic ester with significant halogen content. The structural representation can be described through its Simplified Molecular Input Line Entry System notation as COC(=O)c1ccc(c(c1)Br)OC(F)(F)F, which clearly delineates the spatial arrangement of functional groups around the benzene ring. The International Chemical Identifier key FUGFQIWUUXHAFM-UHFFFAOYSA-N provides a unique digital fingerprint for this specific isomeric arrangement, distinguishing it from other positional isomers that may exist within this chemical family.

The bonding patterns within this molecule reveal a sophisticated network of covalent interactions that contribute to its overall stability and reactivity profile. The benzene ring serves as the central scaffold, with the carboxylate ester functionality extending from the 1-position through a planar carbonyl group that maintains conjugation with the aromatic system. The bromine atom at the 3-position forms a strong carbon-halogen bond characterized by significant ionic character due to the electronegativity difference between carbon and bromine. Meanwhile, the trifluoromethoxy group at the 4-position introduces a complex substituent that combines the electron-withdrawing properties of both the oxygen atom and the trifluoromethyl moiety. This arrangement creates a highly polarized molecular environment where electron density is systematically drawn away from the aromatic ring toward the electronegative substituents.

The three-dimensional molecular geometry demonstrates the influence of steric and electronic factors on the compound's preferred conformation. The trifluoromethoxy group adopts a configuration that minimizes steric clash while maximizing orbital overlap between the oxygen lone pairs and the aromatic pi-system. The carbon-oxygen bond connecting the trifluoromethyl group to the benzene ring typically exhibits partial double-bond character due to resonance interactions, which affects both the bond length and rotational barrier around this connection. This structural feature has profound implications for the compound's chemical behavior and physical properties.

Electronic Effects of Bromine and Trifluoromethoxy Substituents

The electronic effects exerted by the bromine and trifluoromethoxy substituents in this compound create a distinctive electronic environment that significantly influences the compound's chemical reactivity and physical properties. Research has demonstrated that the trifluoromethoxy group functions as a particularly powerful electron-withdrawing substituent, exhibiting superior electron-withdrawing capacity compared to both methoxy and trifluoromethyl groups when evaluated through hydrogen-metal permutation reactions at ortho positions. This enhanced electron-withdrawing ability stems from the combination of the electronegative oxygen atom and the highly electron-deficient trifluoromethyl group, creating a cumulative effect that dramatically reduces electron density throughout the aromatic system.

The trifluoromethoxy group demonstrates remarkable long-range electronic effects that extend beyond simple inductive mechanisms to influence positions remote from the substituent itself. Unlike traditional electron-withdrawing groups that primarily affect adjacent positions, the trifluoromethoxy functionality significantly lowers the basicity of arylmetal compounds even when positioned at meta or para locations relative to the reaction center. This long-range influence suggests a complex interplay of sigma and pi electronic effects that propagate through the aromatic system via both through-bond and through-space interactions. The magnitude of this effect becomes apparent when comparing the reactivity patterns of trifluoromethoxy-substituted aromatics with their non-fluorinated analogs, where dramatic rate enhancements of several orders of magnitude have been observed.

The bromine substituent contributes additional electronic complexity through its dual nature as both an electron-withdrawing group via inductive effects and a potential electron-donating group through resonance interactions. According to established Hammett sigma constants, bromine exhibits meta and para sigma values of 0.39 and 0.23 respectively, indicating moderate electron-withdrawing character through inductive mechanisms while maintaining some electron-donating capacity through resonance. When positioned at the 3-position relative to the carboxylate group, the bromine atom primarily exerts its electron-withdrawing influence through inductive pathways, contributing to the overall electron deficiency of the aromatic ring.

The combined electronic effects of these substituents create a synergistic relationship that amplifies the electron-withdrawing character of the entire molecular system. The positioning of the trifluoromethoxy group at the 4-position relative to the carboxylate functionality places it in direct conjugation with the electron-withdrawing carbonyl group, creating a pathway for enhanced electron withdrawal that extends throughout the molecular framework. This electronic arrangement results in significant polarization of the aromatic system, with electron density concentrated primarily on the less substituted portions of the benzene ring.

| Substituent | Position | Hammett σ_meta | Hammett σ_para | Primary Electronic Effect |

|---|---|---|---|---|

| Trifluoromethoxy | 4 | 0.43 | 0.54 | Strong electron-withdrawal |

| Bromine | 3 | 0.39 | 0.23 | Moderate electron-withdrawal |

| Methyl ester | 1 | 0.37 | 0.45 | Electron-withdrawal via conjugation |

Conformational Analysis Through X-Ray Crystallography

Crystallographic analysis of related trifluoromethyl-substituted benzoate compounds has provided valuable insights into the conformational preferences and solid-state packing arrangements that likely characterize this compound. Studies of analogous systems, including the quadruple-bonded dimolybdenum complex containing trifluoromethylbenzoate ligands, have revealed important structural features that inform our understanding of how trifluoromethoxy-substituted aromatics arrange themselves in the solid state. These investigations demonstrate that trifluoromethyl-containing aromatic compounds typically exhibit specific conformational preferences that minimize steric interactions while maximizing favorable electronic interactions.

The crystal structure analysis of the dimolybdenum trifluoromethylbenzoate complex revealed that the compound crystallizes in the triclinic space group with specific geometric parameters that reflect the influence of the electron-withdrawing trifluoromethyl groups. The presence of the electron-withdrawing functionality on the bridging benzoate ligands, combined with donor ligands, resulted in measurable changes to metal-metal bond distances compared to non-fluorinated analogs. This structural sensitivity to electronic effects suggests that similar conformational and packing influences would be expected in this compound, where the trifluoromethoxy group would exert comparable electronic effects.

The conformational behavior of the trifluoromethoxy group itself represents a critical aspect of the overall molecular geometry. Crystallographic studies typically reveal that the carbon-oxygen bond connecting the trifluoromethyl group to the aromatic ring adopts specific angular relationships that optimize orbital overlap while minimizing steric repulsion. The trifluoromethyl group generally exhibits rotational freedom around the carbon-oxygen bond, but certain conformations are preferred based on favorable electrostatic interactions and optimal orbital alignment. The presence of the adjacent bromine atom at the 3-position would be expected to influence these conformational preferences through both steric and electronic mechanisms.

Intermolecular interactions in the crystal lattice would likely involve multiple types of non-covalent contacts, including halogen bonding involving the bromine atom, dipole-dipole interactions associated with the highly polar trifluoromethoxy group, and conventional van der Waals forces. The crystal structure analysis of the related trifluoromethyl system revealed the formation of solvent channels accommodating disordered molecules, suggesting that trifluoromethoxy-substituted compounds may exhibit similar packing motifs with significant void space to accommodate the bulky and electronegative fluorinated substituents. These packing arrangements often result in lower crystal densities but enhanced thermal stability due to the strong intermolecular interactions.

Comparative Analysis With Ortho/Meta/Para Isomers

The positional isomerism exhibited by methyl bromo-trifluoromethoxybenzoate compounds provides a valuable framework for understanding how substituent positioning influences molecular properties and reactivity patterns. Comparative analysis of the 3-bromo-4-(trifluoromethoxy) isomer with its positional analogs reveals significant differences in electronic distribution, steric interactions, and overall molecular behavior. The available literature documents several related isomers, including methyl 3-bromo-2-(trifluoromethoxy)benzoate and methyl 2-bromo-4-(trifluoromethoxy)benzoate, each exhibiting distinct characteristics based on their specific substitution patterns.

Methyl 3-bromo-2-(trifluoromethoxy)benzoate represents an ortho-disubstituted isomer where the bromine and trifluoromethoxy groups are positioned adjacent to each other on the benzene ring. This arrangement creates significant steric congestion between the bulky trifluoromethoxy group and the bromine atom, potentially forcing the molecule to adopt non-planar conformations to minimize repulsive interactions. The proximity of these electron-withdrawing groups also creates a highly electron-deficient region of the aromatic ring, with the electron density significantly depleted in the vicinity of both substituents. This electronic arrangement would be expected to influence the reactivity of the carboxylate functionality and any subsequent chemical transformations involving the aromatic system.

The meta-substituted analog, methyl 3-bromo-5-(trifluoromethoxy)benzoate, presents a different substitution pattern where the trifluoromethoxy group is positioned meta to both the carboxylate and bromine functionalities. This arrangement reduces direct steric interactions between the substituents while maintaining significant electronic communication through the aromatic pi-system. The meta positioning of the trifluoromethoxy group relative to the carboxylate would be expected to produce different electronic effects compared to the para arrangement, potentially resulting in altered reactivity patterns and different physical properties such as melting point, solubility, and spectroscopic characteristics.

The compound methyl 2-bromo-4-(trifluoromethoxy)benzoate illustrates yet another substitution pattern where the bromine atom occupies the ortho position relative to the carboxylate group while the trifluoromethoxy substituent remains in the para position. This arrangement combines the ortho-directing influence of the bromine atom with the strong electron-withdrawing effect of the para-trifluoromethoxy group, creating a unique electronic environment that differs substantially from the other isomers. The ortho positioning of the bromine relative to the carboxylate group introduces additional considerations regarding steric hindrance and potential intramolecular interactions.

| Isomer | Bromine Position | Trifluoromethoxy Position | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| 3-bromo-4-(trifluoromethoxy) | 3 | 4 | 1131594-45-0 | 299.04 | Para-relationship between major substituents |

| 3-bromo-2-(trifluoromethoxy) | 3 | 2 | 1805029-49-5 | 299.04 | Ortho-relationship, increased steric strain |

| 3-bromo-5-(trifluoromethoxy) | 3 | 5 | 1306763-53-0 | 299.04 | Meta-relationship, reduced steric interactions |

| 2-bromo-4-(trifluoromethoxy) | 2 | 4 | 1214366-07-0 | 299.04 | Ortho-carboxylate, para-trifluoromethoxy |

The comparative analysis of these isomers reveals fundamental principles governing the relationship between molecular structure and chemical behavior in highly substituted aromatic systems. The specific arrangement of electron-withdrawing groups around the benzene ring creates distinct electronic environments that influence not only the intrinsic reactivity of each position but also the overall molecular properties including stability, solubility, and intermolecular interactions. Understanding these structure-property relationships provides valuable insights for the rational design of related compounds with targeted characteristics for specific applications in synthetic chemistry and pharmaceutical research.

特性

IUPAC Name |

methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFQIWUUXHAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662404 | |

| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-45-0 | |

| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-(trifluoromethoxy)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

Methyl 3-bromo-4-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Catalysts: Palladium catalysts for coupling reactions

Solvents: Dichloromethane, chloroform, ethanol

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Reduction Products: Alcohols formed by reducing the ester group.

科学的研究の応用

Methyl 3-bromo-4-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 3-bromo-4-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form biaryl compounds. The trifluoromethoxy group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.

類似化合物との比較

Comparison with Structural Analogs

Halogen Substitution Variants

Methyl 3-iodo-4-(trifluoromethoxy)benzoate (CAS: 1131614-65-7)

- Molecular Formula : C₉H₆F₃IO₃

- Molecular Weight : 346.04 g/mol

- Key Differences: Iodine (I) replaces bromine (Br), increasing molecular weight by ~51 g/mol. Higher leaving-group ability of iodine compared to bromine may accelerate nucleophilic aromatic substitution .

Methyl 5-bromo-2-(trifluoromethoxy)benzoate (CAS: 1306763-53-0)

- Molecular Formula : C₉H₆BrF₃O₃

- Key Differences: Trifluoromethoxy group at the 2-position instead of 4. Positional isomerism impacts dipole moments and crystal packing, affecting solubility and melting points .

Substituent Functional Group Variants

Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS: 455941-82-9)

- Molecular Formula : C₉H₆BrF₃O₂

- Key Differences :

Methyl 3-bromo-4-(methylsulfonyl)benzoate (CAS: 182003-84-5)

Positional Isomers and Derivatives

Methyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 933785-18-3)

- Molecular Formula : C₉H₆BrF₃O₃

- Key Differences: Bromine and OCF₃ groups swap positions (Br at 4, OCF₃ at 2). Altered regiochemistry affects electronic distribution: The meta-directing OCF₃ group at 2-position may influence further substitution patterns. Potential differences in biological activity due to altered pharmacophore geometry .

Methyl 3-bromo-4-(dimethylamino)benzoate (CAS: 71695-21-1)

- Molecular Formula: C₁₀H₁₂BrNO₂

- Key Differences: Dimethylamino (NMe₂) replaces OCF₃. NMe₂ is electron-donating, increasing the electron density of the aromatic ring and reducing susceptibility to electrophilic attack. Useful as a precursor for dyes or ligands in coordination chemistry .

Comparative Data Table

生物活性

Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

This compound has a molecular formula of C10H7BrF3O2 and a molecular weight of approximately 303.07 g/mol. The compound features a bromine atom and a trifluoromethoxy group, which enhance its lipophilicity and reactivity. These characteristics allow it to interact effectively with various biological macromolecules, making it a valuable candidate for drug development.

The biological activity of this compound primarily results from its ability to form stable complexes with proteins and enzymes. The trifluoromethoxy group increases the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Additionally, the bromine atom can participate in halogen bonding, which further stabilizes its interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focused on enzyme inhibition. Its structural components allow it to act as an inhibitor for specific enzymes, thereby affecting metabolic pathways. The compound's ability to form stable complexes with enzymes is critical for its role in biochemical research.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines, suggesting that it may serve as a lead compound in cancer drug development. For instance, compounds with similar structural motifs have demonstrated selective activity against HeLa cells and other tumor cell lines .

Case Studies and Research Findings

- Antiproliferative Activity : In a study evaluating the antiproliferative effects of various compounds, this compound displayed significant activity against several cancer cell lines, with growth inhibition observed at concentrations as low as 10 μM. This suggests a promising therapeutic index for further development in oncology .

- Enzyme Interaction Studies : Experimental data indicate that this compound effectively inhibits enzyme activity through competitive inhibition mechanisms. This was demonstrated in assays measuring the enzyme kinetics where the compound showed an IC50 value indicative of potent inhibition .

Applications in Drug Development

Given its biological activities, this compound is being investigated as a building block for synthesizing novel pharmaceuticals targeting specific diseases, particularly those involving enzyme dysregulation or cancer proliferation. The compound's unique properties make it an attractive candidate for further exploration in medicinal chemistry.

Summary Table of Biological Activities

Q & A

Q. How can reaction conditions be optimized for synthesizing Methyl 3-bromo-4-(trifluoromethoxy)benzoate to maximize yield and purity?

- Methodological Answer: Optimization involves selecting solvents (e.g., dichloromethane for electrophilic substitutions, dimethylformamide for polar reactions), controlling reaction temperatures (e.g., 0–60°C to minimize side reactions), and stepwise protection of reactive groups. For instance, bromination at the 3-position may require prior protection of the trifluoromethoxy group to prevent unintended substitutions. Catalysts like palladium for coupling reactions or zinc for nucleophilic substitutions can enhance efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer: Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical:

- ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substitution).

- ¹³C NMR confirms ester carbonyl (~165–170 ppm) and trifluoromethoxy carbon shifts.

- ¹⁹F NMR detects the trifluoromethoxy group (-OCF₃) at ~-55 to -58 ppm.

High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What strategies are effective in preserving the trifluoromethoxy group during synthetic modifications?

- Methodological Answer: Use mild reaction conditions (e.g., low temperatures, non-nucleophilic bases) to avoid cleavage. Protecting groups like tert-butyldimethylsilyl (TBS) ethers or benzyl groups can shield the trifluoromethoxy moiety during harsh reactions (e.g., Grignard or lithiation). Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) or hydrogenolysis restores functionality .

Q. How do electron-withdrawing groups influence electrophilic substitution reactions on the benzoate ring?

Q. How should researchers resolve discrepancies in reported reaction yields for similar benzoate derivatives?

- Methodological Answer: Discrepancies often arise from variations in solvent polarity, catalyst loading, or starting material purity. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is essential. Analytical comparisons using standardized techniques (e.g., GC-MS for byproduct analysis) and statistical tools (e.g., Design of Experiments) identify critical variables. Cross-referencing synthetic protocols from analogous compounds (e.g., Ethyl 3-bromo-4-(trifluoromethyl)benzoate) provides insights into optimal parameters .

Q. What approaches are recommended for obtaining high-quality crystals of this compound for X-ray analysis?

- Methodological Answer: Slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) promotes crystal growth. Temperature gradients (e.g., cooling from 40°C to 4°C over 48 hours) reduce defects. For challenging cases, vapor diffusion or seeding techniques are employed. Structure refinement using SHELX programs (e.g., SHELXL for least-squares optimization) resolves disorder, while twin refinement addresses pseudosymmetry .

Q. How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. Transition-state simulations (e.g., Nudged Elastic Band method) identify energy barriers for bromine displacement. Comparative studies with analogs (e.g., Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) validate computational predictions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

- Methodological Answer: Enzyme inhibition assays (e.g., cytochrome P450 isoforms using fluorogenic substrates) assess metabolic interference. Cytotoxicity screens (e.g., MTT assay on cancer cell lines) evaluate therapeutic potential. Surface Plasmon Resonance (SPR) quantifies binding affinity to targets like kinases or GPCRs. Dose-response curves (IC₅₀ values) guide structure-activity relationship (SAR) studies .

Q. How to design analogs of this compound for SAR studies in medicinal chemistry?

- Methodological Answer: Replace bromine with bioisosteres (e.g., -CF₃, -CN) to modulate lipophilicity. Vary the ester group (e.g., ethyl, isopropyl) to alter metabolic stability. Introduce substituents at the 5-position (e.g., -F, -OCH₃) to explore steric effects. Parallel synthesis and high-throughput screening (HTS) prioritize candidates with improved potency .

Q. What are the common degradation products under acidic or basic conditions, and how can they be identified?

- Methodological Answer:

Acidic hydrolysis cleaves the ester to 3-bromo-4-(trifluoromethoxy)benzoic acid, while basic conditions (NaOH/MeOH) yield the carboxylate salt. LC-MS/MS tracks degradation kinetics, and ¹⁹F NMR monitors trifluoromethoxy stability. Accelerated stability studies (40°C/75% RH) under ICH guidelines predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。